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Compound of Interest

Compound Name: Proadifen

Cat. No.: B1678238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular weight, structure, and

inhibitory mechanisms of Proadifen hydrochloride (HCl). Proadifen, also widely known by its

developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450

(CYP450) enzymes, making it a critical tool in pharmacological and toxicological research. This

document summarizes its key physicochemical properties, outlines experimental

methodologies for its characterization, and visualizes its primary signaling pathway interactions.

Core Molecular Data
The fundamental molecular and chemical properties of Proadifen HCl are summarized below.

These data are essential for experimental design, dosage calculations, and interpretation of

research findings.
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Property Value Citation(s)

Chemical Name

2-(diethylamino)ethyl 2,2-

diphenylpentanoate

hydrochloride

[1][2]

Synonyms SKF-525A, Propyladiphenin [1][2]

CAS Number 62-68-0 [1][2]

Molecular Formula C₂₃H₃₁NO₂・HCl [1][2]

Molecular Weight 389.96 g/mol [1][3][4]

IUPAC Name

2-(diethylamino)ethyl 2,2-

diphenylpentanoate;hydrochlor

ide

Chemical Structure

Experimental Protocols
The determination of the molecular weight and elucidation of the structure of Proadifen HCl

are achieved through standard analytical chemistry techniques. Below are detailed

methodologies representative of those used for the characterization of such small molecules.

Determination of Molecular Weight by Mass
Spectrometry
Objective: To determine the precise molecular mass of Proadifen HCl.
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Methodology:

Sample Preparation: A dilute solution of Proadifen HCl is prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and

ionized to produce protonated molecular ions [M+H]⁺.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass

analyzer.

Data Analysis: The molecular weight is determined from the m/z value of the most abundant

isotopic peak of the protonated molecule. For Proadifen (the free base), the expected m/z

would be approximately 354.24, corresponding to the [C₂₃H₃₁NO₂ + H]⁺ ion.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure of Proadifen HCl by analyzing the magnetic

properties of its atomic nuclei.

Methodology:

Sample Preparation: A solution of Proadifen HCl is prepared in a deuterated solvent, such

as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Spectroscopy:

A proton NMR spectrum is acquired to identify the number of different types of protons,

their chemical environment (chemical shift), their multiplicity (splitting pattern), and their

relative numbers (integration).
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Expected signals would correspond to the aromatic protons of the two phenyl groups, the

methylene and methyl protons of the diethylaminoethyl group, and the protons of the

propyl group.

¹³C NMR Spectroscopy:

A carbon-13 NMR spectrum is acquired to determine the number of different types of

carbon atoms in the molecule.

Signals corresponding to the carbonyl carbon, the quaternary carbon attached to the two

phenyl rings, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chains

are expected.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish

connectivity between protons and carbons, further confirming the structural assignment.

Structural Confirmation by X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline

state of Proadifen HCl.[5]

Methodology:

Crystallization: Single crystals of Proadifen HCl suitable for X-ray diffraction are grown, for

instance, from a mixture of ethyl acetate and acetic acid.[5]

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data are used to calculate an electron

density map of the unit cell. From this map, the positions of the individual atoms are

determined and refined to yield a detailed 3D molecular structure.[5] This method provides

unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Signaling Pathway and Experimental Workflow
Visualizations
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Proadifen HCl is a well-established inhibitor of several key biological pathways. The following

diagrams, generated using the DOT language, illustrate its primary mechanisms of action.
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Inhibition of Cytochrome P450 Isoforms by Proadifen HCl.
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Proadifen HCl Interaction with Nicotinic Acetylcholine Receptor
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Mechanism of Proadifen HCl at the Nicotinic Acetylcholine Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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